2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
Description
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-6-7-17(18-11-13)23-15-8-9-19(12-15)24(20,21)16-5-3-4-14(10-16)22-2/h3-7,10-11,15H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJAYCWSAPGKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Formation of the Pyrrolidine Intermediate: This involves the reaction of 3-methoxyphenylsulfonyl chloride with pyrrolidine under basic conditions to form the sulfonylated pyrrolidine intermediate.
Coupling with Pyridine Derivative: The intermediate is then reacted with a 5-methylpyridine derivative in the presence of a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases or acids to facilitate the reactions.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound generally involves two main steps:
- Formation of the Pyrrolidine Intermediate : This is achieved by reacting 3-methoxyphenylsulfonyl chloride with pyrrolidine under basic conditions.
- Coupling with Pyridine Derivative : The intermediate is then reacted with a 5-methylpyridine derivative, often utilizing a palladium catalyst to facilitate the coupling reaction.
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties, particularly as a potential drug candidate. Its structure allows for interactions with various biological targets, making it a valuable pharmacophore in drug design.
Case Study: Anticancer Activity
Research has shown that derivatives similar to this compound exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies involving pyrrolidine derivatives have demonstrated significant cytotoxic effects against breast and lung cancer cells, suggesting that modifications to the sulfonyl and pyridine moieties can enhance efficacy .
This compound is also utilized in biological research to investigate its effects on cellular processes. Its potential as a therapeutic agent is being explored, particularly in neurodegenerative diseases.
Case Study: Neuroprotective Effects
Studies have indicated that compounds with similar structures exhibit neuroprotective properties, which may be beneficial in treating conditions like Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.
Mechanism of Action
The mechanism of action of 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can be compared with other similar compounds, such as:
2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-ethylpyridine: This compound has an ethyl group instead of a methyl group on the pyridine ring, which may affect its chemical properties and biological activity.
2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-methylpyridine: The position of the methyl group on the pyridine ring is different, which can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
Biological Activity
2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O4S. The compound features a pyrrolidine ring linked to a methoxyphenyl sulfonyl group and a pyridine moiety, contributing to its unique chemical properties.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group can act as an electrophilic center, while the methoxyphenyl and pyridine groups can participate in hydrophobic interactions or hydrogen bonding. This interaction may modulate the activity of enzymes or receptors, leading to various pharmacological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting enzymes involved in folic acid synthesis. A study demonstrated that derivatives of sulfonamides possess broad-spectrum antimicrobial effects, suggesting that this compound may also exhibit such properties.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may have anti-inflammatory properties. Compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly regarding its ability to inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have demonstrated effective inhibition of tyrosinase, a key enzyme in melanin production, with IC50 values indicating potent activity .
Data Table: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various sulfonamide derivatives, including those structurally related to our compound of interest. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, the compound was tested for its ability to reduce edema formation in rats. Results showed a marked decrease in paw swelling compared to the control group, suggesting potential therapeutic effects in inflammatory conditions.
Q & A
Q. What are the critical steps for synthesizing 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as sulfonylation of pyrrolidine derivatives followed by coupling with a pyridine moiety. For example, sulfonylation of pyrrolidin-3-ol with 3-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) yields the sulfonylated intermediate. Subsequent nucleophilic substitution with 5-methylpyridin-2-ol under controlled temperature (0–25°C) forms the target compound. Purity (>99%) is achieved via column chromatography and recrystallization, with verification by HPLC and NMR .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm structural integrity and regiochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for structurally related pyrrolidine-pyridine hybrids .
- HPLC with UV/Vis detection to assess purity and stability under storage conditions .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) to determine optimal dissolution conditions. Derivatives with sulfonyl groups often exhibit moderate solubility in DMSO .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Protect from light and moisture, as sulfonamides are prone to hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound in biological assays?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the methoxyphenyl group (e.g., halogen substitution) or pyrrolidine ring (e.g., stereochemical inversion) to evaluate electronic and steric effects.
- Biological testing : Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking (e.g., AutoDock Vina) to correlate structural features with activity. For example, related sulfonamide-pyrrolidine hybrids show activity against kinases, suggesting a scaffold for targeted SAR .
- Data analysis : Apply multivariate statistics (e.g., PCA) to identify critical molecular descriptors influencing activity .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate compound stability in assay media.
- Orthogonal assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. functional cellular assays).
- Meta-analysis : Compare results with structurally similar compounds (e.g., pyridine-pyrrolidine conjugates) to identify trends or outliers .
Q. How can the environmental impact of this compound be assessed in ecotoxicological studies?
- Methodological Answer :
- Fate studies : Measure biodegradation (OECD 301B) and photolysis rates in simulated environmental matrices.
- Toxicity profiling : Use tiered testing:
- Acute toxicity : Daphnia magna or algae growth inhibition assays (OECD 202/201).
- Chronic effects : Fish embryo toxicity (FET) tests (OECD 236).
- Modeling : Apply QSAR models (e.g., ECOSAR) to predict bioaccumulation and ecotoxicity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
